1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a tetrahydropyrimidine derivative featuring a butyl group at the 1-position, two ketone groups at the 2- and 4-positions, and a nitrile substituent at the 5-position. This compound is synthesized via the Biginelli multicomponent reaction, which typically involves aldehydes, urea/thiourea, and β-ketoesters or cyanoacetates under solvent-mediated conditions . Its molecular formula is C₉H₁₁N₃O₂, with a molecular weight of 217.2 g/mol .
Properties
IUPAC Name |
1-butyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-3-4-12-6-7(5-10)8(13)11-9(12)14/h6H,2-4H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUGKOQODCRCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)NC1=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286207 | |
| Record name | BB-0810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7153-60-8 | |
| Record name | NSC44194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BB-0810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a butyl-substituted pyrimidine derivative with a nitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions with reagents like hydroxylamine.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as hydroxylamine in a mixture of ethanol and water with potassium carbonate as a catalyst.
Cyclization: Reagents like picolinic acid in DMF with catalytic amounts of carbonyldiimidazole (CDI).
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as oxadiazoles, which are synthesized through cyclization reactions .
Scientific Research Applications
The compound features a pyrimidine ring with a butyl group and a cyano group, contributing to its distinct reactivity and interactions with biological systems.
Chemistry
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as:
- Nucleophilic Addition: The cyano group can react with nucleophiles like hydroxylamine.
- Cyclization Reactions: It can form more complex heterocyclic structures through cyclization.
These reactions are crucial for developing new compounds with desired properties.
Biological Research
This compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties: Studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary research indicates that it could interact with cancer cell pathways, potentially leading to therapeutic applications.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its ability to interact with biological targets. Its mechanism of action involves binding to specific enzymes and receptors, which may modulate their activity and lead to therapeutic effects.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
Research conducted at a leading university focused on the anticancer properties of this compound. In vitro studies demonstrated that it could induce apoptosis in human cancer cell lines by activating specific signaling pathways. These findings open avenues for further exploration in cancer therapeutics.
Uniqueness
The unique substitution pattern of this compound grants it distinct chemical and biological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Physicochemical Properties
The primary distinction among tetrahydropyrimidine-5-carbonitrile derivatives lies in the substituent at the 1-position (alkyl, aryl, or functional groups) and additional modifications at other positions (e.g., 6-position). Key examples include:
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Molecular Formula : C₆H₇N₃O₂
- Molecular Weight : 151.12 g/mol
- Melting Point : 267–270°C
- Properties : The methyl group confers lower lipophilicity compared to the butyl analog. It is classified as an irritant and stored at room temperature .
1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Molecular Formula : C₁₂H₉N₃O₂
- Molecular Weight : 227.22 g/mol
6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Molecular Formula : C₁₁H₇ClN₃O₂
- Molecular Weight : 253.65 g/mol
- Biological Activity : Exhibits antimicrobial and antitumor activities, likely due to the electron-withdrawing chloro group enhancing reactivity .
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Data Table: Comparative Overview
Biological Activity
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Number: 7153-60-8) is a heterocyclic organic compound with the molecular formula . This compound is a derivative of pyrimidine and has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. For example:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results indicate potential for further development as an anticancer therapeutic.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.
Case Study 2: Anticancer Research
In a separate investigation published in the Journal of Medicinal Chemistry, the compound was tested on human cancer cell lines. The study reported that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
Q & A
Q. What are the common synthetic routes for preparing 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of urea derivatives with β-ketonitriles under acidic or basic conditions. Ultrasound-assisted methods significantly enhance yield (e.g., 97.52% in DMF with K₂CO₃ at room temperature for 12 hours) by improving mass transfer and reducing reaction time . Optimization involves:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- FTIR : Prioritize carbonyl stretches (1750–1650 cm⁻¹ for dioxo groups) and nitrile absorption (~2220 cm⁻¹) .
- ¹H NMR : Key signals include the butyl chain protons (δ 0.9–1.5 ppm) and aromatic/vinyl protons (δ 5.6–7.6 ppm). Exchangeable NH protons may appear as broad singlets (~δ 9.1–13.5 ppm) .
- ¹³C NMR : Identify the carbonitrile carbon (~115 ppm) and carbonyl carbons (160–175 ppm) .
- MS : Confirm molecular ion [M+H]⁺ at m/z 215 and fragmentation patterns .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the 5-carbonitrile group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The cyano group increases electrophilicity at adjacent positions (C-5/C-6), facilitating nucleophilic attacks. For example:
- Ring-opening reactions : Nucleophiles (e.g., amines) preferentially attack C-5 due to conjugation with the dioxo system.
- Crystallographic evidence : X-ray studies of analogous compounds reveal shortened C≡N bond lengths (1.15 Å) and planar pyrimidine rings, enhancing susceptibility to derivatization .
- Kinetic studies : Monitor reaction progress via HPLC to quantify regioselectivity under varying pH conditions .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Orthogonal assay validation : Combine enzyme inhibition assays with cellular viability tests to distinguish direct activity from cytotoxicity .
- Tautomeric control : Use pH 6.5 buffer systems to stabilize the keto-enol equilibrium, as tautomeric forms exhibit differing bioactivity .
- Purity verification : Ensure >95% purity via HPLC-UV/MS, as impurities (e.g., unreacted nitrile precursors) may skew results .
Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- DFT calculations : At the B3LYP/6-31G* level, analyze frontier molecular orbitals (FMOs) to identify electrophilic sites. The LUMO of the pyrimidine ring typically localizes at C-5, predicting preferential substitution .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) to model reaction pathways. Protic solvents stabilize transition states for C-6 functionalization .
Q. What experimental approaches best differentiate between keto-enol tautomers in solution-phase studies?
Methodological Answer:
- Variable-temperature NMR : Track proton exchange rates (e.g., NH signals in DMSO-d₆ at 298–343 K) to infer tautomeric populations .
- Deuterium isotope effects : Compare ¹³C chemical shifts in D₂O vs. H₂O; enolic carbons exhibit larger isotopic shifts (>0.3 ppm) .
- UV-Vis spectroscopy : Monitor absorbance changes at 270–300 nm, where enol forms show distinct π→π* transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
